Lipophilicity: LogP vs. Non-Methylated Analog
5-Bromo-N2,4-dimethylpyridine-2,3-diamine exhibits a computed LogP of 2.92, which is 0.89 log units higher than the non-methylated comparator 5-bromopyridine-2,3-diamine (CAS 38875-53-5, LogP 2.03), as determined by the same computational method on Chemsrc . This represents an approximately 7.8-fold increase in octanol-water partition coefficient attributable to the dual methylation. An independent supplier-derived computation (Fluorochem) yields a LogP of 1.276 for the target compound , which remains substantially elevated relative to the 5-bromopyridine-2,3-diamine LogP of 0.5 reported by PubChem XLogP3 [1]. The directionality of the difference is consistent across methods.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP 2.92 (Chemsrc); LogP 1.276 (Fluorochem) |
| Comparator Or Baseline | 5-Bromopyridine-2,3-diamine (CAS 38875-53-5): LogP 2.03 (Chemsrc); LogP 0.5 (PubChem XLogP3); LogP 0.989 (Chembase) |
| Quantified Difference | ΔLogP = +0.89 (Chemsrc same-method); consistent increase across computational methods |
| Conditions | Computed octanol-water partition coefficient; Chemsrc and Fluorochem use proprietary algorithms; PubChem uses XLogP3 |
Why This Matters
Higher LogP directly impacts passive membrane permeability, protein binding, and reversed-phase HPLC retention time, making the dimethylated compound more suitable for intracellular target engagement and requiring different purification conditions during synthesis.
- [1] PubChem. 5-Bromopyridine-2,3-diamine (CID 691156). XLogP3-AA 0.5. View Source
